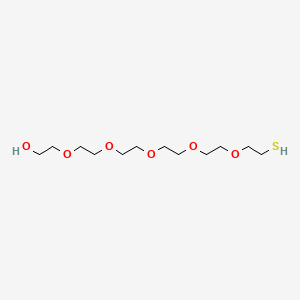

Thiol-PEG6-alcohol

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHVCADZZSNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60773021 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194425-46-2 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiol-PEG6-alcohol: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG6-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, comprising a terminal thiol group and a hydroxyl moiety connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer, offers versatile opportunities for the covalent modification of surfaces and biomolecules. This technical guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, with a strong emphasis on detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in drug development.

Introduction

This compound, with the systematic name 1-(2-(2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-2-ol, is a valuable tool in the PEGylation toolbox. The terminal thiol (-SH) group serves as a reactive handle for conjugation to maleimide-functionalized molecules, formation of disulfide bonds, or for anchoring to gold surfaces.[1] Concurrently, the hydroxyl (-OH) group provides a site for further chemical modification or can act as a polar, non-reactive terminus. The hexaethylene glycol linker imparts hydrophilicity, flexibility, and has been shown to reduce non-specific protein adsorption, thereby enhancing the biocompatibility of the resulting conjugates.[2] This guide aims to provide a detailed technical overview for the effective utilization of this crosslinker in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its successful application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₆O₆S |

| Molecular Weight | 298.40 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥95% |

| Density | 1.105 ± 0.06 g/cm³ |

| Solubility | Water, Ethanol, Methanol, DMSO, DMF |

| pKa (Thiol group) | ~8.5 - 9.5 |

| Storage | Store at -20°C, desiccated |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Mass-to-Charge Ratio |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.75-3.55 (m, 20H, O-CH ₂-CH ₂-O), 3.54 (t, 2H, -CH ₂-OH), 2.71 (t, 2H, -CH ₂-SH), 2.50 (br s, 1H, -OH ), 1.57 (t, 1H, -SH ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 72.6, 70.7, 70.5, 70.4, 70.3, 61.7, 39.1, 24.2 |

| Mass Spectrometry (ESI+) | m/z: 321.15 [M+Na]⁺, 299.17 [M+H]⁺ |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The first step involves the selective monotosylation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution to introduce the thiol group.

References

An In-Depth Technical Guide to Thiol-PEG6-alcohol: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-alcohol, a heterobifunctional molecule, is a cornerstone in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and critical applications, supported by experimental protocols and data.

Core Chemical Properties and Structure

This compound, systematically named 1-(2-hydroxyethoxy)-17-mercapto-3,6,9,12,15-pentaoxaheptadecane, possesses a discrete polyethylene glycol (PEG) chain of six ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.[1][2]

The molecule is characterized by two distinct functional groups at its termini: a primary alcohol (-OH) and a thiol (-SH) group.[3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.[4] The thiol group is highly reactive towards maleimides, o-pyridyl disulfides (OPSS), and vinyl sulfones, and can form strong bonds with the surfaces of noble metals like gold and silver.[3][4] The terminal hydroxyl group offers a site for further chemical modification or derivatization.[3][4]

Molecular Structure

The chemical structure of this compound is illustrated below:

HS-(CH₂CH₂O)₆-OH

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O₆S | [5] |

| Molecular Weight | 298.40 g/mol | [5] |

| CAS Number | 194425-46-2 | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | Typically ≥90-95% | [4] |

Synthesis and Purification

General Synthesis Outline

A plausible synthetic scheme is as follows:

-

Monotosylation of Hexaethylene Glycol: Hexaethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to selectively tosylate one hydroxyl group.

-

Thiolation: The resulting monotosylated PEG is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to displace the tosylate group and introduce the thiol functionality.[6]

Purification

Purification of low molecular weight PEG compounds can be challenging due to their physical properties.[7] Common purification techniques for PEGylated molecules include:

-

Size Exclusion Chromatography (SEC): This method is effective for separating PEGylated products from unreacted starting materials and byproducts of different molecular weights.[]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for the purification of PEGylated peptides and small molecules, separating compounds based on hydrophobicity.[]

-

Dialysis or Ultrafiltration: For larger PEG conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can remove smaller impurities.[9]

-

Precipitation: Precipitation from a suitable solvent system can also be employed to isolate the desired PEGylated product.[7]

Characterization Techniques

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a similar compound, α-thiol-ω-hydroxyl PEG, shows characteristic signals for the PEG backbone protons around 3.6 ppm, a triplet for the methylene group adjacent to the thiol at approximately 2.66 ppm, and a triplet for the thiol proton itself around 1.57 ppm (in DMSO-d₆).[6]

¹³C NMR: The carbon NMR spectrum would show signals for the carbons in the PEG backbone (typically in the range of 60-75 ppm) and a distinct signal for the carbon adjacent to the thiol group at a higher field (around 24 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The mass spectrum would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight.[10]

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several areas of scientific research and pharmaceutical development.

PROTACs: A Revolution in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][5] this compound is a frequently used linker in the synthesis of PROTACs.[2][5] The PEG chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][11]

The synthesis of a PROTAC using this compound typically involves a convergent or sequential approach where the linker is conjugated to the POI ligand and the E3 ligase ligand.

A detailed experimental protocol for the synthesis of a PROTAC might involve the following steps:

-

Activation of the Hydroxyl Group: The hydroxyl end of this compound is activated, for example, by conversion to a tosylate or mesylate, or by reaction with a diisocyanate to create a reactive handle.

-

Conjugation to the First Ligand: The activated linker is then reacted with the first binding moiety (either the POI ligand or the E3 ligase ligand) under appropriate conditions (e.g., in an aprotic solvent with a base).

-

Purification of the Intermediate: The resulting ligand-linker conjugate is purified using chromatographic techniques like flash chromatography or HPLC.

-

Conjugation to the Second Ligand: The thiol group of the purified intermediate is then reacted with a maleimide-functionalized second ligand in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to form the final PROTAC molecule.

-

Final Purification: The final PROTAC is purified to a high degree using methods such as preparative HPLC.

Surface Functionalization of Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs).[12][13] This surface modification serves several purposes:

-

Increased Stability: The PEG layer prevents the aggregation of nanoparticles in biological media.[14]

-

Biocompatibility: The PEG coating reduces non-specific protein adsorption and enhances biocompatibility.

-

Further Conjugation: The terminal hydroxyl group can be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs.[14]

A typical protocol for the functionalization of gold nanoparticles is as follows:

-

Preparation of Thiol Solution: A solution of this compound is prepared in a suitable solvent, such as ethanol.

-

Functionalization: The this compound solution is added to a solution of citrate-stabilized gold nanoparticles. The mixture is then stirred for an extended period (e.g., overnight) to allow for the displacement of citrate ions from the gold surface by the thiol groups of the PEG linker.[12]

-

Purification: The functionalized nanoparticles are purified by repeated cycles of centrifugation and resuspension in a fresh solvent (e.g., ethanol or water) to remove excess, unbound this compound.[12]

Bioconjugation to Peptides and Proteins

The thiol-reactive nature of this compound makes it suitable for conjugation to cysteine-containing peptides and proteins.[15][16] This PEGylation can improve the pharmacokinetic properties of therapeutic peptides and proteins by increasing their hydrodynamic radius, which reduces renal clearance and extends their circulation half-life.[17] The hydroxyl group can be further modified to introduce other functionalities.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn.[5] For long-term storage, it is recommended to store the compound at -20°C.[5]

Conclusion

This compound is a highly versatile and valuable molecule for researchers in chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and biocompatibility make it an essential tool for the development of advanced therapeutics like PROTACs, the creation of functionalized nanomaterials for diagnostics and drug delivery, and the modification of biomolecules to enhance their therapeutic potential. A thorough understanding of its chemical properties and reaction protocols is key to leveraging its full potential in these cutting-edge applications.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]

- 4. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. mdpi.com [mdpi.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

Thiol-PEG6-alcohol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG6-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in bioconjugation.

Core Properties of this compound

This compound is a versatile chemical tool featuring a thiol (-SH) group at one end of a hexaethylene glycol (PEG6) spacer and a hydroxyl (-OH) group at the other. The thiol group offers a reactive handle for conjugation to various substrates, including maleimide-containing molecules and gold surfaces. The hydrophilic PEG6 spacer enhances solubility in aqueous media, a critical attribute for biological applications. The terminal hydroxyl group provides a site for further chemical modification.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 298.40 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₂H₂₆O₆S | [1][3][4] |

| Synonyms | HS-PEG6-OH | [1][3] |

| Purity | ≥95% - ≥97.0% | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.105 ± 0.06 g/cm³ | [3] |

Key Applications and Experimental Protocols

This compound is a key reagent in several advanced biochemical and pharmaceutical applications. Its utility stems from the distinct reactivity of its terminal functional groups.

Bioconjugation via Thiol-Maleimide Linkage

A primary application of the thiol group is its reaction with a maleimide moiety to form a stable thioether bond. This is a widely used strategy for linking biomolecules.

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general steps for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) if it is not readily soluble in the aqueous buffer.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

To consume any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of approximately 10 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Surface Functionalization of Gold Nanoparticles

The thiol group of this compound readily forms a self-assembled monolayer (SAM) on gold surfaces, a technique used in biosensors and drug delivery systems.[6]

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol outlines the steps for coating gold nanoparticles with this compound.

Materials:

-

Colloidal gold nanoparticle solution

-

This compound

-

Ethanol

-

Centrifugation equipment

Procedure:

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol.[6]

-

-

Surface Modification:

-

Add the this compound solution to the colloidal gold nanoparticle solution. The final concentration of the thiol may need to be optimized.

-

Incubate the mixture for 18-24 hours at room temperature with gentle stirring to allow for the formation of a stable SAM.[6]

-

-

Washing:

-

Centrifuge the solution to pellet the functionalized gold nanoparticles.

-

Remove the supernatant containing excess thiol and resuspend the nanoparticles in a fresh buffer (e.g., water or PBS).

-

Repeat the centrifugation and resuspension steps multiple times to ensure the removal of unbound this compound.[2]

-

-

Characterization:

-

Confirm the successful coating of the nanoparticles through techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), or transmission electron microscopy (TEM).

-

Synthesis of PROTACs

This compound serves as a flexible linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] The hydroxyl end can be activated or modified to react with a ligand for the target protein, while the thiol end can be reacted with a ligand for an E3 ubiquitin ligase.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the two different ligands. The exact synthetic route will depend on the specific chemistry of the ligands.

Visualizing the Workflow: Bioconjugation

The following diagram illustrates the general workflow for the conjugation of this compound to a maleimide-activated protein.

Caption: Workflow for this compound bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

Solubility Profile of Thiol-PEG6-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Thiol-PEG6-alcohol (HS-(CH2CH2O)6-CH2CH2OH), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group. The hydrophilic nature of the PEG chain generally imparts good solubility in aqueous solutions and a range of polar organic solvents.[1][2]

Solubility Data

| Solvent | Chemical Class | Expected Solubility | Notes |

| Water | Aqueous | Soluble | The hydrophilic PEG chain enhances water solubility.[1][3][4] For similar compounds, solubility is reported at ≥10 mg/mL.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Widely cited as a suitable solvent for PEG derivatives.[3][4][5] |

| Ethanol | Polar Protic | Soluble | Generally a good solvent for PEG compounds.[3][4] |

| Methanol | Polar Protic | Soluble | Often used as a solvent for PEGylated molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A suitable solvent for related PEG linkers.[5] |

| Dichloromethane (DCM) | Halogenated | Soluble | A suitable solvent for related PEG linkers.[5] |

| Chloroform | Halogenated | Soluble | A suitable solvent for similar PEG-thiol compounds.[3][4] |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Commonly used for polymers, including PEG derivatives. |

Note: The solubility can be affected by the purity of the compound, temperature, and the presence of moisture. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Small glass vials (e.g., 1.5 mL or 2 mL)

-

Spectrophotometer (optional, for quantitative analysis)

Procedure (Visual Inspection Method):

-

Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, known volume of the selected solvent to the vial (e.g., 100 µL) to achieve a starting concentration (e.g., 10 mg/mL).

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

-

Incremental Addition: If the compound has fully dissolved, add another known amount of this compound to the solution and repeat the mixing and observation steps.

-

Saturation Point: If solid particles remain after vigorous mixing, the solution is likely saturated. Centrifuge the vial for 5-10 minutes to pellet the undissolved solid.

-

Confirmation: Carefully observe the supernatant. A clear supernatant with a solid pellet at the bottom confirms that the saturation point has been exceeded.

-

Solubility Estimation: The approximate solubility is the highest concentration at which the compound completely dissolves.

For more precise quantitative analysis, the concentration of the solute in the clear supernatant of a saturated solution can be determined using techniques like HPLC, GC, or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Caption: Workflow for determining compound solubility.

References

Thiol-PEG6-alcohol: A Comprehensive Technical Guide to Safe Handling and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-PEG6-alcohol, a bifunctional linker critical in the advancement of targeted protein degradation and other bioconjugation strategies. This document outlines the essential safety protocols, handling procedures, and detailed experimental methodologies for its application, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as HS-PEG6-OH, is a hydrophilic linker molecule featuring a terminal thiol (-SH) group and a primary alcohol (-OH) group connected by a six-unit polyethylene glycol (PEG) chain. The PEG component enhances aqueous solubility, a crucial attribute for biological applications.[1][2]

| Property | Value | Reference |

| Chemical Formula | C12H26O6S | [3] |

| Molecular Weight | 298.40 g/mol | [3] |

| CAS Number | 194425-46-2 | [3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [1] |

| Storage | Store at -20°C for long-term stability | [3][4][5] |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. While some suppliers do not classify it as hazardous, others indicate potential risks, necessitating careful handling.[3][7]

Hazard Identification

There is conflicting information regarding the GHS classification of this compound. One safety data sheet (SDS) indicates that it is not classified as a hazard.[3] However, another SDS classifies it as follows:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[7]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[7]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[7]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7]

Given these discrepancies, it is prudent to handle this compound with the assumption that it is a hazardous substance.

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safety, the following precautions should be taken:

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety goggles or a face shield to protect the eyes.[3]

-

A lab coat should be worn to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Storage and Disposal

-

Storage: Store in a tightly sealed container at -20°C.[3][4][5] Avoid heat, flames, and sparks. Keep away from oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[3]

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a flexible and hydrophilic linker in the construction of PROTACs.[4][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4][9] The thiol and alcohol functional groups of this compound allow for the sequential or orthogonal conjugation of a target protein ligand and an E3 ligase ligand.

The thiol group (-SH) is highly reactive towards maleimides, haloacetamides, and other thiol-reactive moieties, forming stable thioether bonds.[2] The hydroxyl group (-OH) can be activated or converted to other functional groups for subsequent conjugation reactions.

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation reactions.

Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule, a common step in PROTAC synthesis.

Caption: A typical experimental workflow for thiol-maleimide conjugation.

Materials:

-

This compound

-

Maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule ligand)

-

Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed for solubility)

-

Nitrogen or Argon gas

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the molecule has poor aqueous solubility, it can be first dissolved in a minimum amount of DMF or DMSO and then diluted with the reaction buffer.

-

Prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent.

-

-

Conjugation Reaction:

-

Add a 1.1 to 1.5 molar excess of this compound to the solution of the maleimide-functionalized molecule.

-

Gently mix the reaction solution and purge the headspace of the reaction vial with nitrogen or argon gas before sealing.

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring or agitation. The reaction progress should be monitored by a suitable analytical technique such as LC-MS to confirm the formation of the desired conjugate.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.

-

For small molecule conjugates, purification is typically achieved by preparative HPLC.

-

For protein conjugates, size-exclusion chromatography (SEC) or dialysis can be used to remove excess linker.

-

-

Characterization:

-

The purified conjugate should be characterized to confirm its identity and purity.

-

For small molecules, NMR and high-resolution mass spectrometry are standard characterization techniques.

-

For protein conjugates, techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy can be employed.

-

Representative Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a representative synthesis of a PROTAC targeting the BRD4 protein, using a this compound linker to connect a JQ1-based ligand (for BRD4) and a pomalidomide-based ligand (for the E3 ligase Cereblon). This is a multi-step synthesis that requires expertise in organic chemistry.

Step 1: Functionalization of Pomalidomide with a Maleimide Moiety

This step prepares the E3 ligase ligand for conjugation with the thiol linker.

-

Pomalidomide is reacted with a suitable linker containing a maleimide group and a reactive group (e.g., a carboxylic acid) that can form a stable bond with pomalidomide. This often involves amide bond formation.

-

The reaction is typically carried out in an organic solvent such as DMF with a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

The product, maleimide-linker-pomalidomide, is purified by column chromatography or HPLC.

Step 2: Functionalization of JQ1 with this compound

This step prepares the target protein ligand with the thiol-PEG linker.

-

A derivative of JQ1 with a suitable reactive group (e.g., a carboxylic acid) is required.

-

The carboxylic acid of the JQ1 derivative is activated (e.g., with HATU) and reacted with the alcohol group of this compound in the presence of a base (e.g., DIPEA) in an anhydrous organic solvent (e.g., DMF).

-

The resulting product, JQ1-ester-PEG6-thiol, is purified by column chromatography or HPLC.

Step 3: Final PROTAC Assembly via Thiol-Maleimide Conjugation

-

The purified JQ1-ester-PEG6-thiol from Step 2 is dissolved in a degassed buffer (pH 7.0-7.5).

-

The maleimide-linker-pomalidomide from Step 1 is added to the solution (in slight molar excess).

-

The reaction is allowed to proceed at room temperature for 1-2 hours.

-

The final PROTAC molecule is purified by preparative HPLC.

-

The identity and purity of the final PROTAC are confirmed by NMR and high-resolution mass spectrometry.

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, coupled with the solubility-enhancing properties of the PEG linker, makes it an ideal component for the modular synthesis of complex molecules like PROTACs. Adherence to strict safety and handling protocols is essential to mitigate potential hazards. The experimental procedures outlined in this guide provide a framework for the successful application of this compound in the synthesis of novel bioconjugates and potential therapeutic agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of self-assembled monolayers with Thiol-PEG6-alcohol

An In-depth Technical Guide on the Core Principles of Self-Assembled Monolayers with Thiol-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of self-assembled monolayers (SAMs) utilizing this compound. It covers the formation, characterization, and application of these monolayers, with a particular focus on their relevance in drug development and biomedical fields.

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The process is driven by the chemical affinity of a specific "headgroup" of an organic molecule for the substrate. In the context of this guide, the focus is on alkanethiols on gold substrates, a well-established and widely used system.[1]

The molecules that form these monolayers typically consist of three key components:

-

Headgroup: A functional group that has a strong, specific affinity for the substrate. For the molecules discussed here, this is a thiol (-SH) group which forms a strong covalent bond with gold.[2]

-

Alkyl Chain/Spacer: This is typically a hydrocarbon chain that provides structural order to the monolayer through van der Waals interactions between adjacent chains.

-

Terminal Group: This is the functional group at the exposed end of the monolayer, which dictates the surface properties of the SAM. In the case of this compound, this is a hexa(ethylene glycol) chain terminated with a hydroxyl (-OH) group.[3]

The formation of thiol-based SAMs on gold is a rapid process, with initial monolayer coverage achieved within seconds to minutes. However, the ordering and packing of the monolayer improve over time, with optimal assembly times typically ranging from 12 to 48 hours.

The Role of this compound in SAMs

This compound is a specific type of alkanethiol that incorporates a short polyethylene glycol (PEG) chain. The PEG chain is a hydrophilic polymer known for its ability to resist non-specific protein adsorption. This property is of paramount importance in biomedical and drug development applications, as it prevents the fouling of surfaces by biomolecules, thereby improving the performance and reliability of biosensors, drug delivery systems, and medical implants.[3][4]

The terminal hydroxyl group of the this compound can be further functionalized, allowing for the covalent attachment of various biomolecules, such as peptides, proteins, and small molecule drugs. This makes this compound a versatile linker for creating bioactive surfaces.

Formation of this compound SAMs

The formation of a this compound SAM on a gold substrate is a multi-step process.[5] Initially, the thiol molecules adsorb onto the gold surface with their alkyl chains oriented parallel to the substrate. As the surface coverage increases, lateral pressure from surrounding molecules induces a phase transition, causing the molecules to reorient into a more upright and densely packed configuration.[5]

The final, well-ordered SAM is characterized by a tilted arrangement of the molecules, which maximizes the van der Waals interactions between the PEG chains.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require clean and smooth gold substrates.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides with a titanium or chromium adhesion layer)[6]

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized water

-

Ethanol (200 proof)

-

Nitrogen gas

Procedure:

-

Clean the gold substrates by immersing them in piranha solution for 10-15 minutes.

-

Thoroughly rinse the substrates with deionized water.

-

Rinse with ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

Use the substrates immediately for SAM formation to prevent contamination.

Protocol 2: Formation of this compound SAMs

Materials:

-

Clean gold substrates

-

This compound

-

Ethanol (200 proof)

-

Clean glass or polypropylene containers[6]

-

Nitrogen gas

Procedure:

-

Prepare a 1 mM solution of this compound in ethanol.[6]

-

Place the clean gold substrates in a container.

-

Immerse the substrates in the thiol solution. To minimize oxygen exposure, reduce the headspace above the solution and consider backfilling the container with nitrogen gas.[6]

-

Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.

-

After incubation, remove the substrates from the solution and rinse them thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment.

Data Presentation: Characterization of Oligo(ethylene glycol)-terminated Thiol SAMs

Quantitative data for SAMs formed from oligo(ethylene glycol)-terminated thiols are summarized below. While specific data for this compound is limited, the provided values for similar molecules offer a strong basis for estimating its properties.

| Thiol Molecule | Substrate | Contact Angle (Advancing, Water) | Ellipsometric Thickness (Å) | Reference |

| HS-(CH₂)₁₁-(OCH₂CH₂)₃OH | Gold | < 15° | ~20 | [3][7] |

| HS-(CH₂)₁₁-(OCH₂CH₂)₆OH | Gold | ~30-40° (estimated) | ~30 | [3] |

| HS-(CH₂)₁₁-(OCH₂CH₂)₆OMe | Gold | Not specified | ~30 | [8] |

| 1-Hexadecanethiol (C16H33SH) | Gold | 108.9° | 21 | [9] |

| 11-Mercapto-1-undecanol | Gold | < 15° | 14 | [7] |

Note: The contact angle for HS-(CH₂)₁₁-(OCH₂CH₂)₆OH is an estimation based on the trend of increasing contact angle with increasing PEG chain length, indicating a more disordered layer.

Mandatory Visualizations

Diagram 1: Experimental Workflow for SAM Preparation

Caption: Experimental workflow for the preparation of this compound SAMs on gold substrates.

Diagram 2: Mechanism of Protein Resistance

Caption: Logical diagram illustrating the mechanism of protein resistance by PEG-ylated SAMs.

Diagram 3: Workflow for Biosensor Fabrication and Drug Delivery

Caption: Generalized workflow for utilizing this compound SAMs in biosensor fabrication or drug delivery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lee.chem.uh.edu [lee.chem.uh.edu]

- 3. The Schreiber Group - Self-Assembling Monolayers (SAMs) [soft-matter.uni-tuebingen.de]

- 4. updates.reinste.com [updates.reinste.com]

- 5. agilent.com [agilent.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 9. researchgate.net [researchgate.net]

Thiol-PEG6-alcohol: A Versatile Linker for Advanced Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-alcohol, a heterobifunctional molecule featuring a terminal thiol group and a hydroxyl group connected by a six-unit polyethylene glycol (PEG) spacer, has emerged as a critical tool in the fields of bioconjugation, drug delivery, hydrogel formation, and surface modification. Its unique architecture allows for the covalent attachment to a wide array of molecules and surfaces, while the hydrophilic PEG chain enhances solubility and biocompatibility. This guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into research and development workflows.

Core Properties and Specifications

This compound (HS-(CH2CH2O)6-OH) is a liquid at room temperature with a molecular weight of approximately 298.40 g/mol . Its purity is typically offered at ≥95% by various commercial suppliers. The presence of a reactive thiol group allows for facile conjugation to maleimides, vinyl sulfones, and noble metal surfaces like gold. The terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.

| Property | Value | Reference |

| Synonyms | HS-PEG6-OH, 17-mercapto-3,6,9,12,15-pentaoxaheptadecan-1-ol | [1][2] |

| Molecular Weight | 298.40 g/mol | [1][2] |

| CAS Number | 194425-46-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% | [2] |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

Applications in Bioconjugation: Crafting Next-Generation Therapeutics

The primary application of this compound is as a linker in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[4][5]

PROTAC Synthesis

The thiol group of this compound can be reacted with a suitable functional group on a "warhead" (the molecule that binds to the target protein), while the hydroxyl group can be modified to connect to the E3 ligase ligand.

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocol: General Steps for PROTAC Synthesis

While specific reaction conditions are highly dependent on the warhead and E3 ligase ligand, a general protocol involves:

-

Warhead-Linker Conjugation: The thiol group of this compound is reacted with an electrophilic functional group (e.g., a maleimide or a leaving group) on the warhead molecule. This reaction is typically carried out in an aprotic solvent like DMF or DMSO at room temperature.

-

Purification: The resulting warhead-linker intermediate is purified using chromatography (e.g., HPLC).

-

Hydroxyl Group Activation: The terminal hydroxyl group of the purified intermediate is activated, for example, by conversion to a tosylate or mesylate, or by reaction with a di-acid to form an ester with a free carboxylic acid.

-

Coupling with E3 Ligase Ligand: The activated linker is then reacted with a corresponding functional group (e.g., an amine) on the E3 ligase ligand to form the final PROTAC molecule.

-

Final Purification: The final PROTAC is purified by chromatography.

Drug Delivery and Nanoparticle Functionalization

This compound is utilized to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs), to enhance their stability, biocompatibility, and drug-loading capacity. The thiol group readily forms a strong bond with the gold surface, creating a hydrophilic PEG layer that prevents aggregation and reduces non-specific protein adsorption.[6]

Quantitative Data: Grafting Density on Gold Nanoparticles

| Parameter | Value | Reference |

| Typical Grafting Density of HS-PEG6-OCH3 on AuNPs | 3.5 - 4 molecules/nm² | Not found in search results |

Note: Data for the closely related methoxy-terminated Thiol-PEG6 is provided as an estimate.

Caption: Functionalization of gold nanoparticles with this compound.

Experimental Protocol: Functionalization of Gold Nanoparticles [6]

-

Nanoparticle Synthesis: Synthesize gold nanoparticles (e.g., by citrate reduction).

-

Ligand Exchange: Add an aqueous solution of this compound to the gold nanoparticle suspension. The reaction is typically carried out at room temperature with gentle stirring.

-

Purification: Remove unbound this compound by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer (e.g., PBS).

-

Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm PEGylation and assess stability.

-

Drug Conjugation: The terminal hydroxyl group of the PEG linker can be activated and conjugated to a drug molecule using standard bioconjugation techniques.

Hydrogel Formation for Tissue Engineering and Controlled Release

Thiol-PEG linkers are instrumental in the formation of hydrogels through thiol-ene "click" chemistry.[7][8] These reactions are highly efficient, proceed under mild conditions, and are often initiated by light (photopolymerization), allowing for spatial and temporal control over gelation.[9] The resulting hydrogels are biocompatible and can be designed to be biodegradable, making them excellent candidates for cell encapsulation and controlled drug release.

Caption: Schematic of thiol-ene photo-click hydrogel formation.

Experimental Protocol: Thiol-Ene Hydrogel Formation [8]

-

Precursor Solution Preparation: Prepare a solution of a multi-arm PEG-norbornene (or other 'ene'-containing macromer) and a di-thiol crosslinker (or this compound, if used as a monofunctional chain terminator to control network properties) in a biocompatible buffer (e.g., PBS). A stoichiometric ratio of thiol to 'ene' groups is typically used.

-

Addition of Photoinitiator: Add a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to the precursor solution.

-

Photopolymerization: Expose the solution to UV light (e.g., 365 nm) for a defined period to initiate the thiol-ene reaction and form the hydrogel.

-

Characterization: Characterize the hydrogel's properties, such as swelling ratio, mechanical stiffness (compressive modulus), and degradation kinetics.

Quantitative Data: Typical Hydrogel Formation Parameters

| Parameter | Typical Value/Range | Reference |

| Macromer Concentration | 5-20 wt% | [10] |

| Photoinitiator (LAP) Concentration | 1-10 mM | [8] |

| UV Light Intensity | 5-10 mW/cm² | [8] |

| Gelation Time | Seconds to minutes | [7] |

Surface Modification to Enhance Biocompatibility

The principles of nanoparticle functionalization can be extended to the modification of bulk material surfaces to improve their biocompatibility and reduce biofouling. PEGylation, the grafting of PEG chains onto a surface, creates a hydrophilic and sterically hindering layer that repels proteins and cells. This compound can be used to modify gold surfaces or can be adapted for use on other surfaces through appropriate surface chemistry.

Experimental Protocol: Surface Modification of Gold Substrates

-

Substrate Preparation: Clean and prepare a gold-coated substrate.

-

Incubation: Immerse the substrate in a solution of this compound (typically in ethanol) for several hours to allow for the formation of a self-assembled monolayer (SAM).

-

Rinsing and Drying: Thoroughly rinse the substrate with the solvent to remove non-adsorbed molecules and dry under a stream of nitrogen.

-

Surface Characterization: Characterize the modified surface using techniques such as contact angle measurements (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition), and atomic force microscopy (AFM, to visualize surface topography).

Conclusion

This compound is a highly versatile and valuable molecule for a range of biomedical and biotechnological applications. Its well-defined structure and dual functionality enable precise control over the creation of complex bioconjugates, advanced drug delivery systems, tunable hydrogels, and biocompatible surfaces. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in innovative research and development endeavors. As the demand for sophisticated biomaterials and targeted therapeutics continues to grow, the importance of such adaptable linker molecules is set to increase significantly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 194425-46-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids [scholarworks.indianapolis.iu.edu]

- 10. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-PEG6-alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a common strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation time in vivo.[1][2] This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with Thiol-PEG6-alcohol. The thiol group at one end of the PEG linker forms a strong covalent bond with the gold surface, while the terminal alcohol group provides a versatile handle for further conjugation with therapeutic agents, targeting ligands, or imaging probes.[3][4]

This protocol outlines the synthesis of citrate-stabilized AuNPs, the subsequent ligand exchange reaction with this compound, and the characterization of the resulting functionalized nanoparticles.

Data Presentation

The following table summarizes typical quantitative data for gold nanoparticles before and after functionalization with this compound.

| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |

| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | 20-30 nm | 30-40 nm | Dynamic Light Scattering (DLS)[5] |

| Surface Plasmon Resonance (λmax) | 518-522 nm | 522-528 nm | UV-Vis Spectroscopy[6][7] |

| Zeta Potential | -30 to -50 mV | -5 to -15 mV | Dynamic Light Scattering (DLS) |

| Molar Ratio (Thiol-PEG/AuNP) | N/A | 50 - 2000 | N/A[8] |

| PEG Coverage (ligands/nm²) | N/A | 0.2 - 2.0 | Calculated[1] |

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is adapted from the well-established Turkevich method.[9][10]

Materials:

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized (DI) water (18.2 MΩ·cm)

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

Prepare a 38.8 mM solution of sodium citrate in DI water.

-

In a clean round-bottom flask equipped with a condenser and a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

-

Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[2]

-

Continue boiling and stirring for an additional 15 minutes.

-

Allow the solution to cool to room temperature.

-

Store the citrate-stabilized AuNP solution at 4°C.

Functionalization with this compound

This protocol describes the surface modification of the citrate-stabilized AuNPs via ligand exchange.[3][11]

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound

-

Ethanol or DI water

Procedure:

-

Prepare a 1 mM solution of this compound in ethanol or DI water.

-

To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring to achieve the desired molar ratio (e.g., 1000-fold molar excess of PEG to AuNPs).[8]

-

Allow the mixture to stir at room temperature for at least 12-24 hours to ensure complete ligand exchange.[12]

Purification of Functionalized Gold Nanoparticles

Purification is crucial to remove excess this compound and displaced citrate ions. Centrifugation is a common and effective method.[3][9][11]

Procedure:

-

Transfer the reaction mixture from Protocol 2 to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 14,000-18,000 x g for 20-30 minutes). The optimal speed and time will depend on the nanoparticle size.[8][13]

-

Carefully remove the supernatant.

-

Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[8][12]

-

After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage at 4°C.

Characterization of Functionalized Gold Nanoparticles

a. UV-Vis Spectroscopy:

-

Purpose: To confirm the presence and stability of AuNPs and to observe the shift in the surface plasmon resonance (SPR) peak upon functionalization.

-

Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions (before and after functionalization) from 400 nm to 700 nm. A red-shift in the λmax is indicative of a change in the local refractive index around the nanoparticles, confirming surface modification.[6]

b. Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.

-

Procedure: Disperse the AuNP samples in an appropriate solvent and measure the particle size distribution and surface charge. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer.[5] A change in zeta potential from highly negative (for citrate-stabilized AuNPs) to less negative indicates the displacement of citrate ions.

c. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size, shape, and monodispersity of the AuNP core.

-

Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine the core diameter. The PEG layer is typically not visible under standard TEM.

d. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the presence of the PEG molecules on the nanoparticle surface.

-

Procedure: Acquire FTIR spectra of the purified functionalized AuNPs. Look for characteristic peaks of PEG, such as the C-O-C ether stretching vibrations.[2]

Visualizations

Caption: Workflow for the synthesis, functionalization, purification, and characterization of AuNPs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. krishisanskriti.org [krishisanskriti.org]

- 3. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]

- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 7. mdpi.com [mdpi.com]

- 8. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. biomedres.us [biomedres.us]

- 13. broadpharm.com [broadpharm.com]

Application Note: Creating Protein-Resistant Surfaces using Thiol-PEG6-alcohol for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-specific protein adsorption onto material surfaces is a significant challenge in a multitude of biomedical and biotechnological applications. In fields such as medical implants, drug delivery systems, biosensors, and microfluidics, the unwanted accumulation of proteins can lead to device failure, inaccurate readings, and adverse biological responses like inflammation or thrombosis. Surface modification with Poly(ethylene glycol) (PEG) is a widely adopted and effective strategy to mitigate these issues.

This application note provides a detailed protocol for creating highly protein-resistant surfaces on gold substrates using a self-assembled monolayer (SAM) of Thiol-PEG6-alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH). The formation of a dense, well-ordered PEG layer creates a hydrophilic, sterically hindered surface that effectively prevents the adsorption of proteins. The thiol group provides a robust anchor to the gold surface, while the terminal alcohol group ensures a hydrophilic interface. The protocols outlined below cover substrate preparation, SAM formation, surface characterization, and the quantification of protein resistance.

Mechanism of Protein Resistance

The protein resistance of a PEGylated surface is primarily attributed to a steric repulsion mechanism. The this compound molecules form a dense, brush-like layer on the gold substrate. In an aqueous environment, the PEG chains are highly hydrated and flexible, creating a dynamic layer of water molecules at the interface. This hydrated layer presents a significant energetic barrier to approaching protein molecules, effectively excluding them from the surface and preventing their adsorption. A higher grafting density of the PEG-thiol molecules generally leads to lower protein adsorption.[1]

Caption: Steric repulsion of proteins by a hydrated this compound SAM.

Experimental Workflow

The overall process for creating and validating protein-resistant surfaces involves a sequential workflow, from cleaning the substrate to forming the self-assembled monolayer, followed by characterization and functional testing.

Caption: Experimental workflow for creating and testing protein-resistant surfaces.

Detailed Experimental Protocols

Safety Precaution: Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood.

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM.[2]

-

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides).

-

Sulfuric acid (H₂SO₄, concentrated).

-

Hydrogen peroxide (H₂O₂, 30%).

-

Absolute Ethanol (200 proof).[2]

-

Deionized (DI) water (18.2 MΩ·cm).

-

Glass beakers or polypropylene containers.[2]

-

Tweezers (Teflon-coated recommended).

-

Nitrogen (N₂) gas source.

-

-

Procedure (Piranha Cleaning - for robust substrates):

-

WARNING: Piranha solution reacts violently with organic materials. Prepare fresh and handle with extreme care.

-

Prepare the Piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker inside a fume hood. The solution will become very hot.

-

Using tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas. Use immediately for SAM formation.

-

Protocol 2: Formation of this compound SAM

-

Materials:

-

This compound (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH).

-

Absolute Ethanol (200 proof), degassed.

-

Cleaned gold substrates.

-

Airtight containers (e.g., glass scintillation vials).[2]

-

-

Procedure:

-

Prepare a 1 mM solution of this compound in absolute ethanol.[3] For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[2]

-

Place the clean, dry gold substrates into individual containers.[2]

-

Completely submerge the substrates in the thiol solution.

-

Seal the containers to minimize oxygen exposure and solvent evaporation.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[3]

-

After incubation, remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

-

Protocol 3: Characterization of the PEGylated Surface

-

Water Contact Angle Goniometry:

-

Purpose: To confirm the change in surface wettability. A successful PEGylation will result in a more hydrophilic surface (lower contact angle) compared to the bare gold.

-

Method: Place a small droplet (2-5 µL) of DI water on the bare gold and the PEGylated surface. Measure the static contact angle using a goniometer. Perform measurements at multiple spots on each surface to ensure uniformity.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To verify the chemical composition of the surface.

-

Method: Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions. The presence of a strong C-O peak (from the PEG backbone) and a S 2p peak (from the thiol-gold bond) confirms the presence of the SAM.[1]

-

-

Atomic Force Microscopy (AFM):

-

Purpose: To assess the surface topography and roughness.

-

Method: Image the surface in tapping mode. A well-formed SAM should result in a smooth, uniform surface.[4]

-

Protocol 4: Quantification of Protein Resistance

-

Surface Plasmon Resonance (SPR):

-

Purpose: To monitor protein adsorption in real-time and in a label-free manner.[1]

-

Method:

-

Equilibrate the bare gold and PEGylated SPR sensor chips with a running buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Establish a stable baseline.

-

Inject a solution of a model protein (e.g., Fibrinogen, Lysozyme, or Bovine Serum Albumin (BSA) at 0.1-1.0 mg/mL in PBS) over the surfaces.[5]

-

Monitor the change in the SPR signal (response units, RU), which is proportional to the mass of adsorbed protein.

-

After the association phase, switch back to the running buffer to measure dissociation.

-

Compare the net change in RU on the PEGylated surface to that on the bare gold control to quantify the reduction in protein adsorption.

-

-

-

Quartz Crystal Microbalance with Dissipation (QCM-D):

-

Purpose: To measure the adsorbed mass (including coupled water) and the viscoelastic properties of the protein layer.

-

Method: The procedure is analogous to SPR. The change in frequency (Δf) of the quartz crystal is related to the adsorbed mass, while the change in dissipation (ΔD) provides information about the rigidity of the adsorbed layer. A smaller change in frequency on the PEGylated sensor compared to the control indicates effective protein resistance.[6]

-

Representative Data

The following table summarizes typical quantitative results obtained from the characterization and testing of this compound modified gold surfaces compared to unmodified gold controls.

| Parameter | Bare Gold (Control) | Thiol-PEG6-OH Surface | Method |

| Surface Characterization | |||

| Static Water Contact Angle | 75° - 85°[7] | 30° - 45° | Goniometry |

| Protein Adsorption | |||

| Fibrinogen Adsorption | ~200 - 400 ng/cm²[8] | < 5 ng/cm² | SPR / QCM-D |

| BSA Adsorption | ~150 - 250 ng/cm²[4] | < 10 ng/cm² | SPR / QCM-D |

| Lysozyme Adsorption | ~180 - 280 ng/cm²[9] | < 8 ng/cm² | SPR / QCM-D |

| % Reduction in Adsorption | N/A | >95% | Calculated |

Note: The exact values can vary depending on the specific experimental conditions, such as protein concentration, buffer composition, and the quality of the SAM.

Conclusion

The use of this compound to form self-assembled monolayers on gold is a robust and highly effective method for creating surfaces that resist non-specific protein adsorption. The straightforward protocols for surface preparation and SAM formation, combined with the significant reduction in protein fouling, make this a valuable technique for researchers in drug development, diagnostics, and biomaterials science. The proper characterization and quantification of these surfaces, using techniques like contact angle measurement, SPR, and QCM-D, are essential for ensuring their performance and reliability in demanding biomedical applications.

References

- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adsorption and Morphology Analysis of Bovine Serum Albumin on a Micropillar-Enhanced Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adsorption and Conformation Behavior of Lysozyme on a Gold Surface Determined by QCM-D, MP-SPR, and FTIR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiol-PEG6-alcohol for Bioconjugation of Peptides and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG6-alcohol is a versatile heterobifunctional linker molecule widely employed in the field of bioconjugation. Its structure, featuring a terminal thiol (-SH) group and a primary alcohol (-OH) group connected by a six-unit polyethylene glycol (PEG) spacer, offers a flexible platform for the covalent modification of biomolecules. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups provide handles for specific ligation chemistries.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the bioconjugation of peptides and proteins. The primary strategy discussed involves the activation of the alcohol terminus to a thiol-reactive maleimide group, enabling site-specific conjugation to cysteine residues on the target biomolecule.

Properties and Specifications

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 298.40 g/mol | [3] |

| Formula | C12H26O6S | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water and most organic solvents | [4] |

| Storage | -20°C for long-term storage | [4] |

Applications in Bioconjugation

The unique bifunctional nature of this compound makes it a valuable tool in various bioconjugation applications, including:

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] The PEG linker component can improve the solubility and cell permeability of the PROTAC molecule.[4]

-

Antibody-Drug Conjugates (ADCs): After activation of the alcohol group, the resulting thiol-reactive linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapeutics.

-

Peptide and Protein PEGylation: Site-specific PEGylation of peptides and proteins at cysteine residues can enhance their therapeutic properties by increasing their hydrodynamic size, which reduces renal clearance and improves their in vivo half-life.[5]

-

Surface Modification: The thiol group can be used to anchor the linker to gold surfaces or nanoparticles, while the alcohol group remains available for further functionalization.

Experimental Workflow and Protocols

The overall workflow for using this compound for bioconjugation to cysteine residues on a peptide or protein involves two main stages: activation of the linker and conjugation to the biomolecule.

Overall experimental workflow for bioconjugation.

Protocol 1: Activation of this compound to Maleimide-PEG6-thiol

This protocol describes the conversion of the terminal hydroxyl group of this compound to a maleimide group, rendering it reactive towards thiols. This is a crucial step for subsequent bioconjugation to cysteine residues.

Activation of this compound.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Potassium or sodium salt of maleimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Activation of the Hydroxyl Group: a. Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.5 equivalents). d. Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM. e. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate (Tosyl-PEG6-SH).

-

Maleimide Installation: a. Dissolve the crude Tosyl-PEG6-SH (1 equivalent) in anhydrous DMF. b. Add the potassium salt of maleimide (1.5 equivalents). c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC. e. After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Maleimide-PEG6-thiol.

Expected Yield: The yield for the conversion of a PEG-alcohol to a PEG-maleimide can range from 70-90% depending on the specific reaction conditions and purification.[6]

Protocol 2: Bioconjugation of Maleimide-PEG6-thiol to a Thiol-containing Peptide or Protein

This protocol details the site-specific conjugation of the activated Maleimide-PEG6-thiol to a cysteine residue on a target peptide or protein.

Thiol-maleimide bioconjugation reaction.

Materials:

-

Thiol-containing peptide or protein

-

Maleimide-PEG6-thiol (from Protocol 1)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching solution: L-cysteine or 2-Mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes